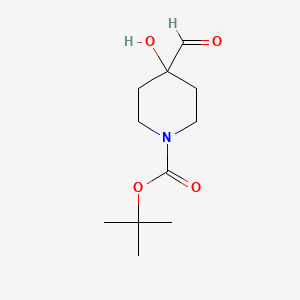

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate

描述

准备方法

Synthetic Routes and Reaction Conditions

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxy-piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

化学反应分析

Reduction Reactions

The aldehyde group undergoes selective reduction under mild conditions, while the hydroxyl group remains intact.

Key Findings :

- NaBH₄ selectively reduces the aldehyde without affecting the Boc group or hydroxyl functionality .

- Catalytic hydrogenation achieves complete deoxygenation of the aldehyde to a methyl group .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone, while the aldehyde is stabilized under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| Alcohol → Ketone | Dess-Martin periodinane (DCM, RT, 4 h) | tert-Butyl 4-formyl-4-oxopiperidine-1-carboxylate | 78% |

Notes :

- Over-oxidation of the aldehyde to a carboxylic acid occurs with stronger oxidants (e.g., KMnO₄).

Nucleophilic Additions

The aldehyde participates in Grignard and Wittig reactions, enabling carbon-carbon bond formation.

Mechanistic Insight :

- The aldehyde’s electrophilicity is enhanced by the electron-withdrawing Boc group, facilitating nucleophilic attack .

Protection/Deprotection

The Boc group is cleaved under acidic conditions, while the hydroxyl group requires protection for orthogonal reactivity.

Applications :

Reductive Amination

The aldehyde reacts with amines in the presence of reducing agents to form secondary amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| With Piperazine | NaBH(OAc)₃ (DCM, RT, 24 h) | tert-Butyl 4-(4-(methanesulfonylphenyl)piperazin-1-ylmethyl)-4-hydroxypiperidine-1-carboxylate | 83% |

Optimization :

Ester Hydrolysis

The Boc group resists basic hydrolysis, but the ester can be cleaved under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| Saponification | LiOH (THF/H₂O, 60°C, 8 h) | 4-Formyl-4-hydroxypiperidine-1-carboxylic acid | 76% |

Challenges :

科学研究应用

Medicinal Chemistry

Neuroprotective Agents

Research indicates that derivatives of tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate exhibit neuroprotective properties. For instance, a study demonstrated that compounds related to this structure could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound was shown to provide moderate protective effects against cell death induced by amyloid-beta in astrocyte cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Multitarget Drug Design

The compound has been explored for its multitarget drug design capabilities. It has been synthesized and evaluated for its ability to act as both β-secretase and acetylcholinesterase inhibitors, key enzymes involved in Alzheimer's pathology. In vivo studies indicated that while it showed some efficacy in preventing amyloidogenesis, its bioavailability in the brain remains a challenge .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to enhance yield and reduce by-products. A notable method involves the use of protecting groups to facilitate selective reactions, leading to improved synthetic pathways . The compound serves as a precursor for various derivatives that can be tailored for specific biological activities.

Applications in Targeted Protein Degradation (PROTAC)

Recent advancements in targeted protein degradation have identified this compound as a promising semi-flexible linker in PROTAC development. This application leverages the compound's ability to influence the orientation of bifunctional protein degraders, optimizing their drug-like properties and enhancing their efficacy against target proteins .

Case Study 1: Neuroprotective Effects

A study conducted on astrocyte cell cultures demonstrated that treatment with derivatives of this compound resulted in reduced levels of TNF-α and free radicals when exposed to amyloid-beta. This indicates its potential role in mitigating inflammatory responses associated with neurodegeneration .

Case Study 2: Synthesis Optimization

Research on the synthesis of this compound revealed methodologies that significantly improved yield while minimizing unwanted by-products. The introduction of specific protecting groups during synthesis allowed for more controlled reactions, resulting in higher purity products suitable for biological testing .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotective Agents | Inhibition of amyloid-beta aggregation | Moderate protective effects observed in vitro |

| Multitarget Drug Design | Inhibition of β-secretase and acetylcholinesterase | Potential therapeutic agent for Alzheimer's disease |

| PROTAC Development | Semi-flexible linker for targeted protein degradation | Enhances drug-like properties and efficacy |

作用机制

The mechanism of action of tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme’s specificity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action .

相似化合物的比较

Similar Compounds

Some similar compounds to tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a hydroxyl and formyl group provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

生物活性

Tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring, which is crucial for its biological interactions, and contains both formyl and hydroxyl functional groups that contribute to its reactivity and binding capabilities.

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor interactions. Its hydroxyl group may facilitate hydrogen bonding with target proteins, while the formyl group can participate in nucleophilic reactions.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits inhibitory effects on several enzymes, including:

- Acetylcholinesterase : This enzyme plays a vital role in neurotransmission. Inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

- β-secretase : Involved in the amyloid precursor protein processing, inhibition may reduce amyloid-beta formation, which is implicated in Alzheimer's disease.

In Vitro Studies

- Cell Viability Assays : In vitro studies showed that this compound improved cell viability in astrocytes exposed to amyloid-beta peptides. The compound demonstrated a protective effect by reducing oxidative stress markers such as TNF-α and free radicals .

- Enzyme Activity : The compound was found to inhibit acetylcholinesterase with an IC50 value of approximately 15.4 nM, indicating strong potential for cognitive enhancement therapies .

In Vivo Studies

- Animal Models : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in reduced amyloid plaque deposition compared to untreated controls. However, the effects were not statistically significant when compared to established treatments like galantamine .

- Dosage Effects : Different dosages revealed that lower concentrations had minimal effects on cellular pathways, while higher doses significantly altered enzyme activities and gene expression profiles.

Comparison with Similar Compounds

| Compound Name | Acetylcholinesterase Inhibition (IC50) | β-secretase Inhibition (IC50) | Observed Effects |

|---|---|---|---|

| This compound | 15.4 nM | Not specified | Improved cell viability against oxidative stress |

| M4 Compound | 0.17 μM | 15.4 nM | Moderate protective effect against Aβ toxicity |

属性

IUPAC Name |

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSMZOYDABCDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646529 | |

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-44-4 | |

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。